4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)-
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Overview
Description
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- is a complex organic compound with a unique structure that includes an imidazole ring, a thiocarboxylic acid group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the thiocarboxylic acid group and the ethyl ester. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. Industrial methods may also include purification steps such as crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- can undergo various chemical reactions, including:
Oxidation: The thiocarboxylic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or aryl halides. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiocarboxylic acid group may yield sulfoxides or sulfones, while substitution of the ethyl ester group can produce a variety of alkyl or aryl derivatives.
Scientific Research Applications
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thiocarboxylic acid group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-thiol, 4-(p-fluorobenzyl)-: This compound shares the imidazole and thiocarboxylic acid groups but has a different substituent on the benzyl group.
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-phenyl ester, hydrochloride, (±)-: Similar in structure but with a phenyl ester instead of an ethyl ester.
Uniqueness
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
66641-82-5 |
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Molecular Formula |
C14H17ClN2OS |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
S-ethyl 3-(1-phenylethyl)imidazole-4-carbothioate;hydrochloride |
InChI |
InChI=1S/C14H16N2OS.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H |
InChI Key |
WEXCUWVJWYEPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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